3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 923234-00-8
VCID: VC6220413
InChI: InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2
SMILES: C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1
Molecular Formula: C21H15ClFN3O2
Molecular Weight: 395.82

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 923234-00-8

Cat. No.: VC6220413

Molecular Formula: C21H15ClFN3O2

Molecular Weight: 395.82

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione - 923234-00-8

Specification

CAS No. 923234-00-8
Molecular Formula C21H15ClFN3O2
Molecular Weight 395.82
IUPAC Name 3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)13-26-20(27)19-18(2-1-11-24-19)25(21(26)28)12-15-5-9-17(23)10-6-15/h1-11H,12-13H2
Standard InChI Key IHCRLMIYPDNXBY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

3-(4-Chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 923234-00-8) is defined by the molecular formula C₂₁H₁₅ClFN₃O₂ and a molecular weight of 395.82 g/mol. Its IUPAC name reflects the substitution pattern: a pyrido[3,2-d]pyrimidine-2,4-dione core functionalized with 4-chlorobenzyl and 4-fluorobenzyl groups at the N1 and N3 positions, respectively.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₅ClFN₃O₂
Molecular Weight395.82 g/mol
CAS Registry Number923234-00-8
SMILESC1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1
InChI KeyIHCRLMIYPDNXBY-UHFFFAOYSA-N

The presence of electron-withdrawing chlorine and fluorine atoms on the benzyl groups influences the compound’s electronic distribution, potentially enhancing its binding affinity to biological targets .

Spectroscopic Characterization

While explicit spectral data for this compound remains unpublished, analogous pyrido[3,2-d]pyrimidine derivatives are typically characterized via:

  • ¹H/¹³C NMR: Resonances corresponding to aromatic protons (δ 7.0–8.5 ppm), carbonyl groups (δ 160–170 ppm), and aliphatic benzyl chains (δ 3.5–5.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peaks at m/z 395.82 with fragmentation patterns indicative of halogen loss.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic transformations, as inferred from related pyrido-pyrimidine syntheses :

  • Core Formation: Condensation of aminopyridine derivatives with urea or thiourea to construct the pyrimidine ring.

  • Functionalization: Sequential N-alkylation using 4-chlorobenzyl and 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃, DMF).

  • Oxidation: Conversion of thione intermediates to diones using oxidizing agents like H₂O₂ or mCPBA .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1POCl₃, reflux, 6h75%
2K₂CO₃, DMF, 80°C, 12h68%
3H₂O₂, AcOH, rt, 4h82%

Challenges and Solutions

  • Regioselectivity: Competing alkylation at multiple nitrogen sites necessitates careful stoichiometric control .

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures is employed to isolate the target compound.

Biological Activity and Mechanism

Enzyme Inhibition Profiles

Pyrido[3,2-d]pyrimidine derivatives exhibit broad-spectrum inhibitory activity against kinases (e.g., PI3K, mTOR) and dihydrofolate reductase (DHFR) . While direct data for this compound is limited, structural analogs demonstrate:

  • IC₅₀ Values: 0.5–10 μM against cancer cell lines (e.g., MCF-7, A549) .

  • Selectivity: Preferential inhibition of BCR-ABL over non-cancerous cells .

Putative Mechanism of Action

The compound’s dione moiety may chelate Mg²⁺ ions in ATP-binding pockets, while halogenated benzyl groups enhance hydrophobic interactions with kinase domains . Computational docking studies suggest affinity for the DFG-out conformation of tyrosine kinases .

CompoundTargetIC₅₀ (μM)Cell Line
EVT-11547998PI3Kγ0.89HeLa
VC6220413DHFR2.1MCF-7

Antimicrobial Prospects

Halogenated pyrido-pyrimidines show promise against Toxoplasma gondii (IC₅₀: 0.3 μM) and Pneumocystis carinii by targeting folate synthesis .

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Modifications at C8 (e.g., pyrazole substituents) improve solubility and potency .

  • Combination Therapy: Synergy with cisplatin and doxorubicin observed in preclinical models .

Computational Modeling

QSAR studies highlight the critical role of Cl/F substitution in modulating logP and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator